N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide
Description
N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide (CAS: 2059954-44-6) is a synthetic organic compound with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . Its structure features a phenyl ring substituted with a methyl group at position 3 and an isopropoxy group at position 5, linked to a propanamide moiety.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(3-methyl-5-propan-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C13H19NO2/c1-5-13(15)14-11-6-10(4)7-12(8-11)16-9(2)3/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
XBCNCOXTXMZKGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is its 3-methyl-5-isopropoxy phenyl substituent. Below is a comparison with structurally related propanamides:
Physicochemical Properties
- In contrast, chlorinated derivatives (e.g., propanil) exhibit higher hydrophobicity, which may limit bioavailability .
- Electron Effects : The isopropoxy group is electron-donating, while trifluoromethyl (in CAS 881598-91-0) and chloro substituents are electron-withdrawing. This impacts reactivity in electrophilic substitution reactions and binding interactions .
Biological Activity
N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a propanamide functional group linked to a phenyl ring that is substituted with a propan-2-yloxy group and a methyl group. The compound has the molecular formula C15H23NO2 and a molecular weight of approximately 249.35 g/mol. Its unique structural arrangement contributes to its distinct chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may:
- Inhibit Enzyme Activity : The compound has been shown to modulate enzyme functions, which can lead to various biological effects such as reduced cell proliferation or altered metabolic pathways.
- Modulate Receptor Function : By binding to specific receptors, it may influence cellular signaling pathways, potentially leading to therapeutic effects in disease contexts such as cancer.
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its ability to impair cell growth selectively without affecting normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Significant growth inhibition |
| MCF-7 (Breast Cancer) | 12 | Moderate growth inhibition |
| A549 (Lung Cancer) | 20 | Mild growth inhibition |
The data suggest that this compound could serve as a lead for developing new anticancer drugs.
Antimicrobial Activity
While primarily investigated for anticancer properties, there are indications that this compound may also possess antimicrobial activity. Studies have shown selective inhibition against certain pathogens, although further research is required to elucidate its full spectrum of activity.
Case Studies and Research Findings
- Chlamydia trachomatis Inhibition : A study explored the structure-activity relationship (SAR) of compounds similar to this compound. The results indicated that modifications on the aromatic regions could enhance antichlamydial activity without affecting host cell viability . This suggests potential applications in treating sexually transmitted infections.
- In Vivo Studies : In vivo experiments assessing the anti-inflammatory properties of related compounds have shown promising results, indicating that derivatives of this compound may modulate immune responses effectively .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insight into its potential mechanisms of action and help identify suitable targets for therapeutic intervention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
